Hydrogen Bonding Profile: 6-Phenoxypyridin-3-ol vs. 4-Phenoxypyridine
The regiospecific placement of the hydroxyl group at the 3-position of the pyridine ring in 6-Phenoxypyridin-3-ol confers a differentiated hydrogen bonding profile compared to regioisomeric analogs such as 4-phenoxypyridine. This difference is critical for molecular recognition in kinase inhibitor design [1].
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | 1 H-bond donor |
| Comparator Or Baseline | 4-Phenoxypyridine (H-bond donor count = 0) |
| Quantified Difference | +1 H-bond donor capability |
| Conditions | Calculated physicochemical property; chemical structure analysis |
Why This Matters
The presence of a single hydrogen bond donor provides a specific interaction point for target engagement in medicinal chemistry applications, whereas 4-phenoxypyridine lacks this donor capacity, altering its binding potential.
- [1] Chem960. 6-Phenoxypyridin-3-ol Calculated Properties. CAS 1346542-46-8. View Source
